2-PADQZ

Descripción

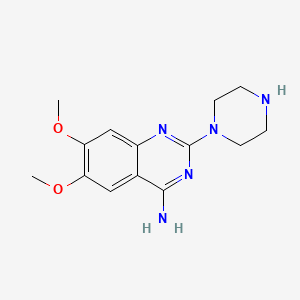

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine is a synthetic quinazoline derivative characterized by a methoxy-substituted quinazoline core and a piperazine moiety at the 2-position. This compound serves as a key intermediate or degradation product in alpha-1 adrenoreceptor antagonists such as terazosin, prazosin, and doxazosin (). Its molecular formula is C₁₄H₁₉N₅O₂ (molecular weight: 289.33 g/mol), with a structure stabilized by methoxy groups at positions 6 and 7 and a primary amine at position 4 .

As a pharmaceutical impurity, it is designated in pharmacopeial standards (e.g., Terazosin Related Compound A in USP, Doxazosin Mesilate Impurity G in EP) and is critical for quality control in drug manufacturing . Its synthesis involves nucleophilic substitution of 2-chloro-6,7-dimethoxyquinazolin-4-amine with piperazine under alkaline conditions .

Propiedades

IUPAC Name |

6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APKHJGDGWQDBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209293 | |

| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60547-97-9 | |

| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Quinazolinamine, 6,7-dimethoxy-2-(1-piperazinyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(4-AMINO-6,7-DIMETHOXY-2-QUINAZOLINYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X8JI3451K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AMINODIMETHOXIQUINAZOLINYLPIPERAZINA típicamente involucra múltiples pasos, comenzando con la preparación del núcleo de la quinazolina. Un método común involucra la ciclización de derivados del ácido 2-aminobenzoico con reactivos apropiados para formar el anillo de la quinazolina.Las condiciones de reacción a menudo incluyen el uso de solventes como la dimetilformamida (DMF) y catalizadores como sales de paladio o cobre para facilitar las reacciones de acoplamiento .

Métodos de producción industrial

En un entorno industrial, la producción de AMINODIMETHOXIQUINAZOLINYLPIPERAZINA puede involucrar procesos de flujo continuo o por lotes a gran escala. Estos métodos se optimizan para obtener un alto rendimiento y pureza, y a menudo emplean técnicas avanzadas como la síntesis asistida por microondas o la catálisis de transferencia de fase para mejorar la eficiencia de la reacción y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

AMINODIMETHOXIQUINAZOLINYLPIPERAZINA experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Oxidación: Peróxido de hidrógeno, MCPBA, ácido monopermaleico.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Haluros de alquilo, sulfonatos, dimetilformamida (DMF), catalizadores de paladio o cobre.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de la quinazolina con grupos funcionales modificados, que pueden exhibir diferentes actividades biológicas y propiedades químicas .

Aplicaciones Científicas De Investigación

AMINODIMETHOXIQUINAZOLINYLPIPERAZINA tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción de AMINODIMETHOXIQUINAZOLINYLPIPERAZINA involucra su interacción con objetivos y vías moleculares específicas. Por ejemplo, puede inhibir enzimas como la α-amilasa uniéndose al sitio activo y evitando el acceso del sustrato . En la investigación del cáncer, puede actuar interfiriendo con las vías de señalización celular, lo que lleva a la apoptosis o al arresto del ciclo celular . Los objetivos y vías moleculares exactos pueden variar dependiendo de la aplicación específica y la estructura del compuesto.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The pharmacological and chemical profiles of 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine are influenced by structural modifications to the quinazoline core and the piperazine substituent. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues in Alpha-1 Adrenoreceptor Antagonists

Key Insight : The piperazine group in the parent compound serves as a scaffold for functionalization. Adding lipophilic groups (e.g., tetrahydrofuroyl in terazosin) enhances receptor affinity and pharmacokinetics.

Modified Piperazine Derivatives in Enzyme Inhibition

Key Insight : Replacing piperazine with diazepane or pyrrolidine and adding alkyl/aryl chains modulates enzyme selectivity and inhibitory potency.

Quinazoline Derivatives with Alternative Cores

Key Insight: Modifying the quinazoline core (e.g., carborane or imidazole fusion) expands therapeutic applications beyond adrenoreceptor modulation.

Physicochemical and Analytical Comparisons

Key Insight : Salt formation (e.g., hydrochloride) improves stability and solubility, critical for pharmaceutical formulations.

Actividad Biológica

6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine, also known as a derivative of quinazoline, has garnered attention due to its potential pharmacological applications, particularly in the treatment of hypertension and benign prostatic hyperplasia. This compound exhibits significant biological activity through its interactions with various receptors and pathways.

- Molecular Formula : C14H19N5O2

- Molecular Weight : 289.33 g/mol

- CAS Number : 60547-97-9

- IUPAC Name : 6,7-dimethoxy-2-piperazin-1-ylquinazolin-4-amine

- Structure : Chemical Structure

The primary mechanism of action for 6,7-dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine involves its role as an antagonist at alpha1-adrenoceptors. This interaction leads to vasodilation and a subsequent decrease in blood pressure, making it a candidate for antihypertensive therapy. Additionally, its structural similarity to other quinazoline derivatives allows for exploration in various therapeutic areas.

Pharmacological Evaluation

Research has demonstrated that this compound exhibits significant binding affinity towards alpha1-adrenoceptors, with varying selectivity among subtypes. A study reported that certain derivatives showed promising results in vivo, particularly in models assessing blood pressure and urinary tract function .

Case Studies and Research Findings

- Binding Affinity Studies :

- In Vivo Studies :

- Antiproliferative Activity :

Comparative Biological Activity Table

| Compound Name | Binding Affinity (Ki) | IC50 (µM) | Therapeutic Use |

|---|---|---|---|

| 6,7-Dimethoxy-2-(piperazin-1-yl)quinazolin-4-amine | Moderate | 3.5 | Antihypertensive |

| Prazosin | Low | 4.0 | Antihypertensive |

| Sorafenib | N/A | 6.28 | Anticancer |

Q & A

Q. How to design comprehensive toxicity studies given limited existing data?

- Methodological Answer :

- Tiered Testing : Start with Ames tests (OECD 471) for mutagenicity, followed by zebrafish embryotoxicity assays (OECD 236).

- Dose-Response Analysis : Use log-linear models to estimate LD₅₀ values for acute oral toxicity (align with H302 classification) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.